molecular formula C19H13NO4 B14518353 3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B14518353
M. Wt: 319.3 g/mol
InChI Key: BRWQHUGAQAWOPS-UHFFFAOYSA-N
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Description

3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a complex organic compound that belongs to the class of pyranoquinolones. This compound is notable for its unique structural motif, which is found in various natural products and synthetic derivatives. Pyranoquinolones are known for their wide range of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the reaction of 4-hydroxyquinolin-2-ones with various reagents. One common method is the reaction with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions, which yields the desired product in good yields . Another method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, leading to the formation of pyranoquinolones through a Friedel–Crafts-type allenylation followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves several molecular targets and pathways:

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

3-benzyl-4-hydroxy-6H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C19H13NO4/c21-16-13(10-11-6-2-1-3-7-11)19(23)24-17-12-8-4-5-9-14(12)20-18(22)15(16)17/h1-9,21H,10H2,(H,20,22)

InChI Key

BRWQHUGAQAWOPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(C4=CC=CC=C4NC3=O)OC2=O)O

Origin of Product

United States

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